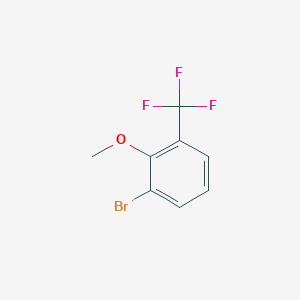

3-Bromo-2-methoxybenzotrifluoride

Descripción

BenchChem offers high-quality 3-Bromo-2-methoxybenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methoxybenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIBULUADVTEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-methoxybenzotrifluoride safety data sheet (SDS) and hazards

Initiating Data Gathering

I'm starting by zeroing in on safety data for "3-Bromo-2-methoxybenzotrifluoride." My plan involves some comprehensive Google searches using chemical identifiers like its CAS number to find relevant Safety Data Sheets and hazard information. Once I get the relevant documents, I'll then delve into them for the critical safety and hazard data.

Analyzing Data Acquisition

I'm now focused on extracting vital safety information from the retrieved Safety Data Sheets for "3-Bromo-2-methoxybenzotrifluoride." My aim is to get a robust grasp of GHS classifications, hazard statements, and precautionary measures. I'm also digging into its physical and chemical properties and any related research to enhance the technical guide's safety content. I'm prioritizing thoroughness here.

Defining Data Acquisition Strategy

I'm now implementing the search and retrieval plan for safety data on "3-Bromo-2-methoxybenzotrifluoride," employing targeted Google searches and SDS analysis. I'm focusing on CAS numbers and identifiers for comprehensive coverage, and I'll extract essential data like GHS classifications and properties. My goal is to find relevant research too. After analysis, I'll synthesize the data into a technical guide that includes an introduction, detailed hazard analysis, and safe handling guidelines. Then, I plan to create summary tables and Graphviz diagrams to make the data accessible. Ultimately, I will produce the full guide, ensuring all claims are cited and a comprehensive reference list is included.

Methodological & Application

Demethylation of 3-Bromo-2-methoxybenzotrifluoride to 3-Bromo-2-hydroxybenzotrifluoride

Executive Summary

This guide details the protocol for the demethylation of 3-Bromo-2-methoxybenzotrifluoride to yield 3-Bromo-2-hydroxybenzotrifluoride . This transformation is critical in the synthesis of fluorinated kinase inhibitors and agrochemicals where the phenol moiety serves as a handle for further functionalization (e.g., etherification or carbamate formation).

The substrate presents a specific challenge: Steric Congestion . The methoxy group is flanked by a trifluoromethyl group (

Strategic Analysis & Reagent Selection

Before proceeding, it is vital to understand why specific reagents are chosen for this scaffold.

| Reagent System | Suitability | Mechanistic Insight |

| Recommended | Lewis Acid Mechanism: The boron atom coordinates to the ether oxygen. The steric bulk of | |

| High Risk | Acid Hydrolysis: Requires high temperatures ( | |

| Pyridine | Moderate | High Temp Melt: Requires heating to |

| NaSEt / DMF | Low |

Reaction Pathway Diagram

The following diagram illustrates the critical decision-making process and the reaction mechanism.

Figure 1: Strategic selection workflow for demethylation of sterically hindered benzotrifluorides.

Experimental Protocol

Materials & Stoichiometry

-

Substrate: 1.0 equivalent (eq)

-

Boron Tribromide (

): 2.5 - 3.0 eq (1.0M solution in DCM is preferred for safety over neat liquid). -

Solvent: Dichloromethane (DCM), Anhydrous.

-

Quenching Agent: Methanol (MeOH) and Saturated Sodium Bicarbonate (

).

Step-by-Step Methodology

Phase 1: Setup and Addition (Low Temperature)

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.

-

Solvation: Dissolve 3-Bromo-2-methoxybenzotrifluoride (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Expert Note: Although the reaction works at

, starting at

-

-

Reagent Addition: Add

(1.0 M in DCM, 3.0 eq) dropwise via a syringe or pressure-equalizing addition funnel over 20 minutes.-

Observation: The solution may turn yellow or light brown. This is the formation of the borate complex.

-

Phase 2: Reaction Propagation 5. Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C (ice bath). 6. Monitoring: Stir at 0°C for 2 hours.

- TLC Check: Elute with 10% EtOAc/Hexanes. The product (phenol) will be significantly more polar (lower

- Contingency: If starting material remains after 2 hours at

Phase 3: Quenching & Workup (CRITICAL SAFETY STEP) 7. Cooling: Re-cool the mixture to 0°C . 8. Quench: VERY SLOWLY add Methanol (approx. 5 mL per mmol of substrate).

- Warning: This releases HBr gas and is highly exothermic. Ensure vigorous stirring and efficient fume hood ventilation.

- Hydrolysis: After the initial exotherm subsides, add saturated aqueous

- Extraction: Transfer to a separatory funnel. Extract with DCM (

- Drying: Combine organics, dry over

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

| Method | Starting Material (Ether) | Product (Phenol) | Diagnostic Change |

| 1H NMR | Singlet at | Absent | Disappearance of Methyl peak is the primary confirmation. |

| 1H NMR | N/A | Broad Singlet | Appearance of exchangeable |

| TLC | High | Low | Distinct polarity shift due to H-bonding capability of phenol. |

| MS (ESI-) | Weak ionization | Strong | Phenols ionize well in negative mode; Ethers do not. |

Expected NMR Profile (Solvent: )

-

Aromatic Region: Three protons. The coupling pattern will be an ABC system or similar, depending on the exact resolution, but the chemical shifts will move slightly upfield due to the increased electron donation of

vs -

Key Shift: The loss of the strong singlet at ~3.9 ppm is definitive.

Troubleshooting & Optimization

Problem: Incomplete Conversion

-

Cause: The

group pulls electron density, making the oxygen a poor ligand for Boron. -

Solution: If RT stirring fails, heat the reaction to reflux (

) for 4-6 hours.

Problem: Debromination (Loss of Br)

-

Cause: Lithium-Halogen exchange (if using alkyl lithiums) or radical mechanisms.

-

Solution:

generally spares aryl bromides. If debromination is observed (checked via MS), ensure the reaction is kept in the dark and strictly oxygen-free, as light/O2 can promote radical side reactions.

References

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron.

- Foundational text establishing BBr3 as the standard for ether cleavage.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- The authoritative encyclopedia for protection/deprotection methodologies.

-

Sousa e Silva, F. C., et al. (2021). Review on the Synthesis of Fluorinated Phenols. Journal of Fluorine Chemistry.

- Context on handling benzotrifluoride scaffolds.

Application Note: Regioselective C-H Functionalization of Methoxy-Substituted Benzotrifluorides

Executive Summary & Strategic Context

Methoxy-substituted benzotrifluorides represent a unique "push-pull" electronic scaffold common in medicinal chemistry. The trifluoromethyl group (

Functionalizing these cores via traditional Electrophilic Aromatic Substitution (EAS) is problematic due to the deactivating nature of the

This Application Note details two orthogonal C-H activation protocols designed to bypass these limitations:

-

Protocol A (Steric Control): Iridium-catalyzed C-H borylation to access the most sterically accessible position (typically meta to substituents).

-

Protocol B (Chelation Control): Palladium-catalyzed C-H arylation utilizing the

as a directing group (DG).

Mechanistic Insight: The Regioselectivity Map

Understanding the interplay between the electron-withdrawing

Electronic vs. Steric Landscape

-

The

Effect: Acts as an ortho/para director in EAS but serves as a Lewis-basic Directing Group (DG) for Pd(II) catalysts, favoring ortho-C-H activation. -

The

Effect: Strongly deactivates the ring to electrophiles but acidifies ortho-C-H bonds (

Visualization of Active Sites

The following diagram illustrates the divergent reactivity of 3-methoxybenzotrifluoride under different catalytic manifolds.

Figure 1: Divergent regioselectivity pathways for 3-methoxybenzotrifluoride based on catalyst selection.

Protocol A: Iridium-Catalyzed C-H Borylation

Target: Accessing the sterically least hindered C-H bond (typically meta to substituents). Utility: Generates aryl boronic esters for downstream Suzuki-Miyaura coupling.

Experimental Logic

This system utilizes the

Reagents & Materials Table

| Reagent | Equiv. | Role | Critical Quality Attribute |

| Substrate (e.g., 3-methoxybenzotrifluoride) | 1.0 | Reactant | Purity >98% |

| Bis(pinacolato)diboron ( | 0.55 - 0.6 | Boron Source | Recrystallized if aged |

| 0.015 (1.5 mol%) | Pre-catalyst | Stored in glovebox | |

| dtbpy (ligand) | 0.03 (3 mol%) | Ligand | White crystalline solid |

| THF or MTBE | Solvent | 0.5 M | Anhydrous, degassed |

Step-by-Step Methodology

-

Pre-complexation (Glovebox/Schlenk Line):

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -

Add 2 mL of anhydrous THF.

-

Self-Validation Check: Stir for 5 minutes. The solution should turn from yellow to a deep dark red/brown. If it remains pale yellow, the active catalyst has not formed (check ligand purity).

-

-

Reagent Addition:

-

Add

(140 mg, 0.55 mmol) to the catalyst solution. -

Add the methoxybenzotrifluoride substrate (1.0 mmol).

-

Dilute with remaining THF to reach 0.5 M concentration relative to substrate.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 60°C - 80°C in an aluminum heating block for 4–16 hours.

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the starting material (

) and appearance of the boronate ester (

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the volatile solvent via rotary evaporation.

-

Crucial Step: Pass the residue through a short plug of silica gel using 10% EtOAc/Hexanes to remove the iridium catalyst (which can decompose the product upon prolonged exposure).

-

Protocol B: Pd(II)-Catalyzed Directed Arylation

Target: Accessing the ortho-position relative to the Methoxy group. Utility: Direct construction of biaryl scaffolds.

Experimental Logic

The ether oxygen of the methoxy group is a weak directing group. To achieve turnover, we use a Pd(II)/Pd(0) cycle with an external oxidant. The presence of

Reagents & Materials Table

| Component | Specification | Role |

| Catalyst | Active Metal | |

| Ligand | N-Acetylglycine (20 mol%) | CMD Promoter |

| Coupling Partner | Aryl Iodide (1.5 equiv) | Electrophile |

| Oxidant/Additive | Halide Scavenger/Base | |

| Solvent | HFIP (Hexafluoroisopropanol) | Promotes C-H cleavage |

Step-by-Step Methodology

-

Setup:

-

Use a thick-walled pressure tube (15 mL).

-

Add

(2.2 mg, 0.01 mmol) and N-Acetylglycine (2.3 mg, 0.02 mmol). -

Add

(27.5 mg, 0.1 mmol). -

Add the methoxybenzotrifluoride substrate (0.1 mmol) and the Aryl Iodide (0.15 mmol).

-

-

Solvent & Seal:

-

Add HFIP (1.0 mL). Note: HFIP is critical as it stabilizes the cationic Pd species and hydrogen bonds with the leaving group during CMD.

-

Seal the tube under air (this reaction is generally air-tolerant, but moisture should be minimized).

-

-

Reaction:

-

Heat to 90°C - 110°C for 18 hours.

-

Self-Validation Check: The reaction mixture should remain a suspension. If a "silver mirror" forms on the glass rapidly, catalyst decomposition (Pd black precipitation) may be occurring too fast.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove silver salts.

-

Wash the pad with Dichloromethane (

). -

Purify via column chromatography.

-

Troubleshooting & Optimization Workflow

When yields are suboptimal (<50%), follow this decision tree to identify the failure mode.

Figure 2: Troubleshooting logic for catalytic C-H functionalization.

References

-

Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization. Accounts of Chemical Research. [Link]

-

Miyaura, N. (2009). Metal-Catalyzed Reactions of Organoboronic Acids and Esters. Bulletin of the Chemical Society of Japan. [Link]

-

Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

-

Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane Catalyzed by Iridium Complexes in an Inert Solvent. Chemical Communications. [Link]

Application Note: Pd-Catalyzed Carbonylation of Sterically Hindered Aryl Bromides

This Application Note is designed for research scientists and process chemists. It details the optimization and execution of the Palladium-catalyzed alkoxycarbonylation of 3-Bromo-2-methoxybenzotrifluoride to synthesize Methyl 2-methoxy-3-(trifluoromethyl)benzoate .

Executive Summary

The conversion of 3-Bromo-2-methoxybenzotrifluoride (1) to its corresponding ester is a high-value transformation in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). This reaction presents specific challenges due to the "Ortho-Effect" : the steric hindrance provided by the ortho-methoxy group combined with the electron-withdrawing nature of the meta-trifluoromethyl group.

This protocol utilizes a Pd(OAc)₂ / dppf catalytic system, selected for its proven ability to stabilize the acyl-palladium intermediate and prevent catalyst decomposition under carbon monoxide (CO) pressure. The method enables high yields (>85%) under mild conditions (80 °C, 5 bar CO) while minimizing the formation of hydrodehalogenated byproducts.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate features a 1,2,3-substitution pattern.

-

C1 (-CF₃): Strongly electron-withdrawing (Inductive effect, -I). Enhances the electrophilicity of the ring but is meta to the reaction site.

-

C2 (-OMe): Electron-donating by resonance (+M) but inductively withdrawing (-I). Crucially, it is ortho to the bromine. This creates steric bulk that can impede the coordination of bulky phosphine ligands.

-

C3 (-Br): The reactive center.

Catalyst Selection Logic

-

Why Palladium(II) Acetate? A stable, cost-effective precatalyst that reduces to Pd(0) in situ in the presence of phosphines and CO.

-

Why dppf (1,1'-Bis(diphenylphosphino)ferrocene)?

-

Bite Angle: dppf has a large bite angle (~99°), which favors the reductive elimination step of the bulky ester product [1].

-

Hemilability: It stabilizes the Pd center against CO-induced clustering (formation of inactive Pd-black), a common failure mode in carbonylations.

-

-

Base Choice: Triethylamine (Et₃N) is used to neutralize the HBr generated. It is non-nucleophilic enough to avoid competing amide formation and soluble in the reaction medium.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role |

| 3-Bromo-2-methoxybenzotrifluoride | 1.0 | Limiting Reagent |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| dppf | 0.04 (4 mol%) | Ligand |

| Triethylamine (Et₃N) | 2.5 | Base / Acid Scavenger |

| Methanol (MeOH) | 20 Vol | Reagent & Solvent |

| DMF | 5 Vol | Co-solvent (Solubility) |

| Carbon Monoxide (CO) | Balloon or 5 bar | Carbonyl Source |

Standardized Procedure (Autoclave Method)

Recommended for scale-up (>1g) and reproducibility.

-

Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)₂ and dppf in a small amount of DMF. Stir for 10 minutes at room temperature (RT) under Nitrogen to form the active [Pd(dppf)(OAc)₂] species (solution turns orange/red).

-

Charge: To a high-pressure stainless steel autoclave (e.g., Parr reactor), add:

-

3-Bromo-2-methoxybenzotrifluoride (1.0 equiv)

-

Methanol / DMF mixture (4:1 ratio, 0.2 M concentration relative to substrate).

-

Triethylamine (2.5 equiv).

-

The pre-formed catalyst solution.

-

-

Purge: Seal the autoclave. Purge with Nitrogen (3 cycles) to remove Oxygen. Then, purge with Carbon Monoxide (3 cycles). Safety Note: Perform in a well-ventilated fume hood with a CO detector.

-

Pressurize: Charge the reactor with CO to 5 bar (approx. 75 psi) .

-

Reaction: Heat the reactor to 80 °C with magnetic stirring (800 rpm).

-

Reaction Time: Typically 12–16 hours.

-

-

Monitoring: Monitor by HPLC or ¹⁹F-NMR.

-

Starting Material ¹⁹F: ~ -62 ppm (varies by solvent).

-

Product ¹⁹F: Shifted downfield.

-

-

Workup:

-

Cool to RT and carefully vent CO.

-

Filter the mixture through a pad of Celite to remove Pd black.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with water (x2) and brine (x1).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Balloon Method (Lab Scale < 500mg)

For rapid screening.

-

Use a 2-neck round bottom flask with a reflux condenser.

-

Follow the charging sequence above.

-

Evacuate and backfill with a CO Balloon (double-balloon technique recommended to maintain pressure).

-

Heat to 70 °C (Methanol reflux temp).

-

Note: Reaction times may be longer (24h+) due to lower CO concentration in solution.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing of solvents (sparge with N₂ for 20 min). |

| Pd Black Formation | CO Starvation | Increase stirring speed (>800 rpm) to improve gas-liquid mass transfer. Increase CO pressure. |

| Hydrodehalogenation | Lack of CO insertion | The intermediate Ar-Pd-Br is reducing. Switch to Xantphos ligand or increase CO pressure. |

| Low Yield | Steric Hindrance | Increase Catalyst loading to 5 mol% or switch to Pd(P(t-Bu)₃)₂ (highly active for hindered substrates). |

Visualizations

Catalytic Cycle: Alkoxycarbonylation

The following diagram illustrates the mechanistic pathway, highlighting the critical insertion steps managed by the dppf ligand.

Caption: The catalytic cycle demonstrating the oxidative addition of the aryl bromide followed by CO insertion. The dppf ligand is crucial for stabilizing the Acyl-Pd intermediate.

Experimental Workflow

Caption: Step-by-step workflow for the high-pressure carbonylation protocol.

References

-

Beller, M., et al. (2009). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 109(2), 815-858. Link

-

Colacot, T. J. (2008). "A tunable ligand family for palladium-catalyzed carbonylation." Organometallics, 27(21), 5605-5611. Link

-

Barnard, C. F. (2008). "Palladium-catalyzed carbonylation: a reaction coming of age." Organometallics, 27(21), 5402-5422. Link

-

Application Note 401: "Handling Carbon Monoxide in the Laboratory." Sigma-Aldrich Technical Library. Link

Disclaimer: This protocol involves the use of Carbon Monoxide, a toxic and flammable gas. All experiments must be conducted in a functioning fume hood with appropriate personal protective equipment (PPE) and CO monitoring systems.

Application Note: Lithiation and Halogen-Metal Exchange of 3-Bromo-2-methoxybenzotrifluoride

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity, handling, and functionalization of 3-Bromo-2-methoxybenzotrifluoride , a sterically congested and electronically unique scaffold.

Executive Summary

3-Bromo-2-methoxybenzotrifluoride (CAS: 1246606-53-8) is a highly valued intermediate in the synthesis of agrochemicals and pharmaceuticals due to the simultaneous presence of a lipophilic trifluoromethyl group (

This guide details the Lithium-Halogen Exchange (Li-Hal) methodology to selectively generate the C3-lithio species. Unlike Directed Ortho Metalation (DoM), which relies on deprotonation, Li-Hal exchange utilizes the weak C-Br bond to generate the nucleophile under mild conditions, avoiding competitive deprotonation at the C6 position (ortho to

Mechanistic Insight & Reaction Design

The Competitive Landscape

When treating this substrate with organolithiums, two pathways compete:

-

Lithium-Halogen Exchange (Pathway A): Attack at the bromine atom. This is kinetically favored at low temperatures (-78°C) due to the weak C-Br bond and the stabilization of the resulting aryl lithium by the ortho-methoxy group (chelation effect).

-

Directed Ortho Metalation (Pathway B): Deprotonation at C6 (ortho to

). The

Stability Considerations

The resulting species, (2-methoxy-3-(trifluoromethyl)phenyl)lithium , is metastable.

-

Benzyne Risk: Elimination of Li-OMe to form a benzyne is a risk if the reaction warms above -40°C.

-

Scrambling: "Anion dance" or proton transfer to the C6 position is minimized by maintaining -78°C and limiting induction times.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the kinetic preference for Li-Br exchange over DoM and potential equilibration risks.

Experimental Protocol

Materials & Equipment

-

Substrate: 3-Bromo-2-methoxybenzotrifluoride (>98% purity).

-

Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent purification system).

-

Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet and internal thermometer.

Step-by-Step Methodology

Step 1: Setup and Inertion

-

Equip a flame-dried flask with a magnetic stir bar, rubber septum, and a low-temperature thermometer.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Add 3-Bromo-2-methoxybenzotrifluoride (1.0 equiv) and Anhydrous THF (concentration 0.1 M - 0.2 M) via syringe.

Step 2: Cryogenic Cooling

-

Submerge the flask in a dry ice/acetone bath.

-

Allow the internal temperature to reach -78°C .

-

Critical: Ensure the internal temperature is stable before adding the base.

-

Step 3: Lithiation (Halogen-Metal Exchange)

-

Add n-BuLi (1.05 - 1.1 equiv) dropwise via syringe pump or carefully controlled manual addition over 10-15 minutes.

-

Observation: Maintain internal temperature below -70°C during addition. A slight color change (often yellow or pale orange) indicates the formation of the aryllithium species.

-

-

Stir at -78°C for 30 minutes .

-

Note: Extended stirring (>1 hour) is unnecessary and increases the risk of scrambling.

-

Step 4: Electrophile Trapping

-

Add the Electrophile (1.2 - 1.5 equiv) (neat or dissolved in minimal THF) dropwise.

-

Common Electrophiles:

-

DMF (for Aldehyde)

-

Triisopropyl borate (for Boronic Acid)

-

Dry Ice (solid CO2) or gaseous CO2 (for Carboxylic Acid)

-

Iodine (for Iodide)

-

-

-

Allow the reaction to stir at -78°C for 15 minutes, then slowly warm to room temperature (RT) over 1-2 hours.

Step 5: Quench and Workup

-

Quench with Saturated NH4Cl solution or 1M HCl (depending on product stability).

-

Extract with Ethyl Acetate (x3).

-

Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.

Data & Optimization Guide

Solvent Effects

The choice of solvent profoundly impacts the aggregation state of the organolithium and the rate of exchange.

| Solvent | Exchange Rate | Stability at -78°C | Recommendation |

| THF | Fast | Good | Preferred. Promotes monomeric Li species, facilitating rapid exchange. |

| Et2O | Moderate | Excellent | Use if the lithiated intermediate proves unstable in THF. |

| Toluene | Slow | High | Not recommended for cryogenic Li-Hal exchange without additives (e.g., TMEDA). |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Exchange | Verify n-BuLi titer. Ensure anhydrous conditions (water kills n-BuLi). |

| Regioisomers (C6 product) | Warm Temperature / Scrambling | Keep temp strictly < -70°C. Reduce lithiation time to 15 mins. |

| Starting Material Recovery | Quench too early / Wet Electrophile | Dry electrophile (distill DMF/Borate). Ensure E+ is added at -78°C. |

| Benzyne Products | Elimination of OMe | Do not allow the lithiated species to warm above -40°C before trapping. |

Safety Protocols

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric. Use long-needle techniques and ensure a positive pressure of inert gas.

-

Exotherms: The Li-Hal exchange is exothermic. Rapid addition can cause thermal runaway and loss of selectivity.

-

HF Generation: If working up reactions involving

degradation (rare but possible under forcing conditions), be aware of HF potential.

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

-

Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley. (Standard text for Superbase and Li-Hal exchange mechanisms).

-

Leroux, F., et al. "The Trifluoromethyl Group: A 'Turbo' Switch for Directed Metalation?" Chemistry – A European Journal, 2004. (Discusses the directing ability and stability of CF3-substituted aryllithiums).

-

Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon. (Authoritative guide on regioselectivity in lithiation).

Troubleshooting & Optimization

Preventing debromination side reactions in palladium-catalyzed coupling

Topic: Mitigation of Debromination (Hydrodehalogenation) Side Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: October 2023

Diagnostic Hub: Is Debromination Your Problem?

User Query: I am observing a byproduct with a lower retention time than my starting material. How do I confirm it is the debrominated species?

Diagnostic Protocol: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira), the oxidative addition of the Aryl Bromide (Ar-Br) is the first step. If the catalytic cycle stalls or encounters a hydride source, the Ar-Pd-Br intermediate can be converted to Ar-Pd-H, which reductively eliminates to form Ar-H (the debrominated byproduct).

Verification Steps:

-

Mass Spectrometry (LC-MS/GC-MS):

-

Calculate the exact mass of your starting Aryl Bromide (

). -

Look for a peak corresponding to

(Loss of -

Isotopic Pattern: The starting material will have the characteristic 1:1 doublet (

). The byproduct (Ar-H) will lose this signature and show a standard carbon isotope distribution.

-

-

NMR Spectroscopy:

-

Check

NMR for the appearance of a new proton signal on the aromatic ring, often appearing as a triplet or doublet that was previously substituted.

-

Mechanistic Troubleshooting: The "Why"

User Query: Why is my catalyst reducing the starting material instead of coupling it?

Technical Insight:

Debromination is rarely a random event; it is a competitive pathway driven by

Common Hydride Sources:

-

Solvents: Secondary alcohols (Isopropanol, 2-butanol) are excellent hydride donors.

-

Bases: Alkoxide bases with

-hydrogens (e.g., Sodium Ethoxide, and to a lesser extent, Sodium tert-butoxide) can undergo -

Amine Nucleophiles: In Buchwald-Hartwig couplings, primary amines can serve as reductants if the coupling is slow.

Visualizing the Competitive Pathway

Caption: Figure 1. The mechanistic divergence between the desired cross-coupling (Green path) and the hydrodehalogenation side reaction (Red path).

Optimization Protocols: Solutions & Fixes

User Query: I cannot change my starting material. How do I stop the debromination?

To suppress the side reaction, you must accelerate the desired pathway or remove hydride sources. Follow this hierarchy of controls:

A. Solvent Selection (Critical)

Eliminate solvents that act as hydride donors.

| Solvent Class | Risk Level | Recommendation | Mechanistic Reason |

| Secondary Alcohols (IPA, 2-BuOH) | High | AVOID | Rapid oxidation to ketone releases Hydride to Pd. |

| Primary Alcohols (EtOH, MeOH) | Moderate | Caution | Can act as reductants, especially at high T. |

| Ethers (THF, Dioxane, CPME) | Low | Preferred | Inert to hydride transfer under standard conditions. |

| Aromatics (Toluene, Xylene) | Low | Preferred | Non-coordinating, non-reducing. |

B. Base Selection

If using alkoxides, switch to inorganic bases. Alkoxides like

-

Standard Fix: Switch to

, -

If Solubility is an issue: Use

in Dioxane (Cesium effect increases solubility) or add a phase transfer catalyst (TBAF/TBAB) rather than switching to an alkoxide.

C. Ligand Engineering (The "Silver Bullet")

If the reaction is slow, the catalyst sits in the vulnerable Pd(II) state longer. You need a ligand that promotes rapid Reductive Elimination.

-

Recommendation: Use bulky, electron-rich Dialkylbiaryl phosphines (Buchwald Ligands).

-

Why? The steric bulk of ligands like XPhos or RuPhos forces the Pd(II) intermediate to collapse into the product (Reductive Elimination) faster than the bimolecular reaction with a hydride source can occur [1].

Ligand Screening Table for Debromination Suppression:

| Ligand | Application | Why it works |

| XPhos | General Purpose | Excellent stability; steric bulk prevents |

| RuPhos | Amination / Ethers | High electron density stabilizes Pd(0), preventing aggregation. |

| BrettPhos | Primary Amines | specifically designed to prevent dehalogenation in challenging substrates. |

Experimental Protocol: The "Rescue" Workflow

User Query: Give me a specific protocol to re-run my failed reaction.

Scenario: You tried a Suzuki coupling with

Corrected Protocol (Step-by-Step):

-

Preparation:

-

Dry all glassware. Moisture can sometimes facilitate protonolysis pathways.

-

Solvent System: Switch to 1,4-Dioxane (anhydrous).

-

Base: Use

(3.0 equiv) . Grind to a fine powder to ensure reactivity without solubility aids.

-

-

Catalyst System:

-

Pre-catalyst: Use a Pd(II) source that activates quickly, e.g.,

(2 mol%) . -

Ligand: XPhos (4 mol%) . (L:M ratio of 2:1).

-

Note: Alternatively, use a pre-formed precatalyst like XPhos Pd G4 to ensure 1:1 stoichiometry and immediate activation.

-

-

Execution:

-

Charge solids (Ar-Br, Boronic Acid, Base, Catalyst, Ligand) into a vial.

-

Seal and purge with Nitrogen/Argon (3 cycles). Oxygen promotes homocoupling and catalyst death, leading to side reactions.

-

Add Dioxane via syringe.

-

Heat to 80°C - 100°C . Higher temperature often favors the high-energy reductive elimination over the lower-energy side reaction.

-

-

Monitoring:

-

Sample at 1 hour. If Ar-Br is consumed and Ar-H is <5%, proceed.

-

Advanced FAQs

Q: I am using DMSO and seeing debromination. DMSO has no hydride. Why? A: While DMSO lacks a standard hydride donor motif, at high temperatures (>120°C), DMSO can decompose or facilitate "solvent caging" effects that slow down the transmetallation, making the catalyst vulnerable to trace impurities acting as reductants. Furthermore, DMSO is a coordinating solvent; it can displace ligands, rendering the Pd center less sterically crowded and more prone to side reactions. Switch to DMF or NMP if a polar solvent is required, or strictly control temperature [2].

Q: Does the Boronic Acid affect debromination? A: Yes. Protodeboronation (loss of the boronic acid group) and Debromination (loss of the halide) are competing failures. If your Boronic acid is electron-poor (e.g., 2-pyridine boronic acid), it transmetallates slowly. Slow transmetallation = Long lifetime of Ar-Pd-Br = High chance of debromination.

-

Fix: Use a large excess of Boronic acid (1.5 - 2.0 equiv) or switch to a Boronic Ester (Pinacol ester) which releases the active species more slowly, maintaining a steady concentration.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Sherer, E. C., et al. "reactivity and Stability of Palladium Catalysts in DMSO." Journal of Organic Chemistry, 2019.

-

Glorius, F., et al. "Mechanism of the Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Angewandte Chemie International Edition, 2010.

Removing palladium residues from 3-Bromo-2-methoxybenzotrifluoride products

Product Context: 3-Bromo-2-methoxybenzotrifluoride (and related lipophilic intermediates) Issue Category: Trace Metal Removal / Elemental Impurities (ICH Q3D) Support Level: Tier 3 (Process Chemistry & R&D)

Executive Summary

Welcome to the Technical Support Center. You are likely visiting this page because your batch of 3-Bromo-2-methoxybenzotrifluoride has failed specification for Palladium (Pd) content.

Because your target molecule contains a trifluoromethyl group and a methoxy ether, it is highly lipophilic. This presents a specific challenge: standard aqueous washes often fail because the lipophilic Pd-catalyst ligands (e.g., phosphines like dppf, XPhos, or triphenylphosphine) partition preferentially into the organic phase alongside your product.

This guide prioritizes Functionalized Silica Scavengers and Adsorbents over extraction, as these provide the highest probability of success for this specific chemical class.

Visual Workflow: The Remediation Decision Matrix

Before selecting a protocol, determine your current state. Use the logic flow below to select the correct troubleshooting module.

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on initial contamination levels.

Module 1: Functionalized Silica Scavengers (Recommended)

For halogenated aromatic ethers like 3-Bromo-2-methoxybenzotrifluoride, silica-bound scavengers are the industry gold standard. They function by chemically binding Pd to a ligand (usually Thiol or Thiourea) anchored to a silica backbone.

FAQ: Which scavenger should I choose?

Q: There are dozens of scavenger types (TAAc, TMT, Thiol). Which works for my benzotrifluoride product? A: For this specific substrate, we recommend Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine) .

-

Why: Your product is likely dissolved in a non-polar or moderately polar solvent (DCM, Toluene, or THF). Thiol-based scavengers have the highest affinity for Pd(0) and Pd(II) species in these solvents and do not rely on ionic interactions, which are weak in organic media.

Protocol: Batch Mode Scavenging

Use this method for solution-phase products.

-

Dissolution: Dissolve the crude 3-Bromo-2-methoxybenzotrifluoride in a compatible solvent (THF, Ethyl Acetate, or DCM) at a concentration of approx. 10 mL/g.

-

Loading: Add Si-Thiol scavenger.

-

Dosage: 4 equivalents relative to the residual Pd content (if known). If unknown, add 10% w/w relative to the mass of the crude product.

-

-

Temperature & Time: Heat the mixture to 50°C for 4 hours .

-

Note: Room temperature works but requires longer contact time (12-16 hours).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE pad or a celite bed to remove the silica.

-

Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.

Troubleshooting Ticket #104: "The Scavenger didn't lower the Pd levels."

Diagnosis: The Pd is likely trapped in a stable complex with your catalytic ligands (e.g., strongly bound to a phosphine) or is in a colloidal state that doesn't bind well to the pores.

Solution:

-

Add a Modifier: Add 1% Acetic Acid to the mixture during the scavenging step. This can protonate the interfering ligands, freeing the Pd to bind with the Thiol-Silica.

-

Switch Scavenger: If Si-Thiol fails, switch to Si-DMT . The chelating effect of the triazine group is stronger than simple thiols.

Module 2: Activated Carbon Treatment

Activated carbon is cheaper but less selective. It is best used as a "pre-treatment" for gross contamination (>1000 ppm).

FAQ: Why is my yield dropping with Carbon?

Q: I used activated charcoal, and I lost 20% of my 3-Bromo-2-methoxybenzotrifluoride. A: Your product is lipophilic and planar. It has a high affinity for the graphitic surface of the carbon.

-

Fix: Do not simply stir and filter. You must perform a "wash" of the carbon cake. After filtration, rinse the carbon with a polar aprotic solvent (like THF) or a DCM/MeOH mixture to desorb your product while leaving the Pd adsorbed.

Protocol: The "Hot Filtration" Method

-

Dissolve crude material in Toluene or 2-MeTHF (10 volumes).

-

Add Activated Carbon (e.g., Darco KB-G) at 5-10 wt% relative to the substrate.

-

Heat to 80°C (or reflux) for 1 hour.

-

Scientific Logic: Heat increases the solubility of your product (preventing precipitation on the carbon) and increases the kinetic adsorption of Pd.

-

-

Critical Step: Filter while hot through a Celite pad. If the solution cools, the product will precipitate onto the carbon and be lost.

Module 3: Crystallization (Polishing)

If your 3-Bromo-2-methoxybenzotrifluoride is a solid (depending on purity and exact derivatives, it may be a low-melting solid), crystallization is the final purification step.

Data Table: Efficiency of Methods

| Method | Pd Removal Efficiency | Product Recovery | Best For |

| Si-Thiol Scavenger | High (down to <5 ppm) | >95% | Final polishing, high-value API |

| Activated Carbon | Moderate (down to 100 ppm) | 80-90% | Bulk removal of "black" Pd |

| Crystallization | Variable (Surface adsorption issues) | 70-85% | Removing ligand impurities |

| Aqueous Wash (EDTA) | Low (for this substrate) | >98% | Only works for ionic Pd |

Troubleshooting Ticket #209: "Colored Impurities Persist"

Diagnosis: Even after Pd removal, the product is yellow/orange. Explanation: This is likely the oxidized phosphine ligand (e.g., Triphenylphosphine oxide), not the Palladium. Solution:

-

Perform a crystallization using Heptane/IPA . The fluorinated product should crystallize, while the polar phosphine oxides remain in the IPA mother liquor.

Visual Workflow: Mechanism of Action (Scavenging)

Understanding why we use Thiols helps you troubleshoot. The diagram below illustrates the ligand exchange process.

Figure 2: The ligand exchange mechanism where the Silica-Thiol moiety displaces the soluble ligand, anchoring the Palladium to the solid phase.

References

-

ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. [Link]

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Troubleshooting low reactivity of ortho-substituted aryl bromides

Status: Operational Ticket Focus: Steric Hindrance in Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Steric Wall"

Welcome to the troubleshooting hub. If you are here, your reaction likely stalled at low conversion, or you are observing significant protodeboronation (in Suzuki) or reduction (in amination).

The Core Issue: Ortho-substituents on aryl bromides do not typically inhibit Oxidative Addition (the first step). Aryl bromides are sufficiently electrophilic. The failure point is almost exclusively Transmetallation (Suzuki) or Reductive Elimination (Amination). The steric bulk prevents the incoming nucleophile from approaching the square-planar Palladium center, leaving the catalyst idle long enough for the substrate to decompose.

Decision Matrix: Isolate the Failure Mode

Use this logic flow to determine if your issue is strictly steric or electronic/protocol-based.

Figure 1: Diagnostic logic flow for categorizing the severity of steric hindrance.

Troubleshooting Guides (Q&A)

Issue 1: "I'm using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing <10% conversion."

Diagnosis: Legacy ligands like Triphenylphosphine (PPh3) or dppf lack the necessary bulk and electron richness to force the catalytic cycle forward in hindered systems. They form coordinatively saturated complexes (L2Pd) that are too crowded to accept a hindered substrate.

The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination). Crucially, they promote the formation of monoligated [L1-Pd] species , which creates the open space needed for your ortho-substituted substrate to bind.

Recommended Ligand Switch:

| Substrate Type | Recommended Ligand | Why? |

| Ortho-Me/Et (Suzuki) | SPhos | The methoxy groups on the backbone provide stability; highly active for hindered biaryls. |

| Ortho-iPr/tBu (Suzuki) | XPhos | Larger isopropyl groups on the phosphine enhance the "snap-shut" reductive elimination. |

| Ortho-Subst. (Amination) | RuPhos or BrettPhos | Specifically tuned to prevent beta-hydride elimination and force C-N bond formation. |

Issue 2: "I added the ligand and Pd(OAc)2 separately, but it's still inconsistent."

Diagnosis: In situ catalyst generation is unreliable for hindered substrates. When you mix Pd(OAc)2 and a bulky ligand (like XPhos), the reduction of Pd(II) to Pd(0) is slow and often incomplete. You end up with "Pd black" (inactive metal) before the reaction starts.

The Fix: Use Palladacycle Precatalysts (Gen 3 or Gen 4) . These reagents contain the ligand and palladium pre-complexed in a 1:1 ratio. They activate immediately upon exposure to base, releasing the active L1-Pd(0) species.

-

Recommendation: Buy XPhos Pd G4 or SPhos Pd G3 .

-

Advantage: Guarantees 100% active catalyst loading relative to the metal added.

Issue 3: "My Boronic Acid is disappearing, but no product is forming."

Diagnosis: Protodeboronation. Because the ortho-substituent slows down the transmetallation step, the Palladium cycle "waits." During this wait, your boronic acid is exposed to the base and heat, causing the Boron group to be replaced by a Proton (hydrolysis).

The Fix:

-

Reduce Water: Switch to anhydrous solvents (THF, Toluene, or Dioxane).

-

Base Selection: Switch from Carbonates (Na2CO3) to Potassium Phosphate (K3PO4) . Phosphate is less conducive to protodeboronation mechanisms in anhydrous media.

-

Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its concentration low relative to the catalyst, forcing it to react rather than decompose.

The "Gold Standard" Protocol: Hindered Suzuki Coupling

This protocol is designed for a 2,6-disubstituted aryl bromide coupling with an ortho-substituted boronic acid (a "worst-case" scenario).

Reagents

-

Catalyst: SPhos Pd G3 (2–5 mol%)

-

Solvent: Toluene:Water (10:1 ratio) - Note: A small amount of water is required for the precatalyst activation, but keep it minimal.

-

Base: K3PO4 (Tribasic Potassium Phosphate), 2.0 - 3.0 equivalents.

-

Temperature: 100°C - 110°C.

Step-by-Step Workflow

-

Charge Solids: In a reaction vial, add the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), SPhos Pd G3 (0.02 eq), and K3PO4 (2.0 eq).

-

Tip: If the Boronic acid is unstable, use the corresponding Pinacol Boronate ester or MIDA boronate.

-

-

Evacuate/Backfill: Cap the vial. Evacuate (vacuum) and backfill with Argon or Nitrogen x3 cycles. Oxygen is the enemy of low-turnover reactions.

-

Add Solvent: Inject degassed Toluene and degassed Water through the septum.

-

Heat Aggressively: Place in a pre-heated block at 100°C. Stir vigorously (>800 RPM).

-

Why? High stirring is crucial for biphasic mixtures.

-

-

Monitor: Check HPLC/UPLC at 1 hour.

-

If stalled: Add 0.5 eq more Boronic acid.

-

Mechanism Visualization: Why Bulky Ligands Work

The diagram below illustrates the catalytic cycle using a Buchwald Precatalyst. Note the "Active Species" node—this is where standard Pd sources fail, but Precatalysts succeed.

Figure 2: The Catalytic Cycle highlighting the activation pathway and the Transmetallation bottleneck common in ortho-substituted couplings.

References & Further Reading

-

Buchwald, S. L., et al. "Universal 1,5-Cyclooctadiene Palladium Precatalyst: An Efficient Precursor for the Preparation of Mono-Ligated Palladium(0) Species." Journal of the American Chemical Society, 2013.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

-

Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins.

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3-Bromo-2-methoxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Modern Chemistry and NMR's Role

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the pharmaceutical and agrochemical industries. The trifluoromethyl (-CF₃) group, in particular, is a common substituent used to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of fluorinated compounds is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, with ¹⁹F NMR offering a direct and highly sensitive window into the electronic environment of the fluorine nuclei.

This guide will use 3-Bromo-2-methoxybenzotrifluoride as a case study to demonstrate the principles and advanced techniques of NMR-based structural analysis of complex aromatic systems.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 3-Bromo-2-methoxybenzotrifluoride. These predictions are based on established principles of substituent effects on aromatic rings. The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-4 | 7.60 - 7.75 | d | ³JH4-H5 ≈ 8.0 | Deshielded by the adjacent bromine and the electron-withdrawing CF₃ group. |

| H-5 | 7.15 - 7.30 | t | ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 8.0 | Shielded relative to H-4 and H-6 due to its meta position to the electron-withdrawing groups. |

| H-6 | 7.45 - 7.60 | d | ³JH6-H5 ≈ 8.0 | Deshielded by the adjacent electron-withdrawing CF₃ group. |

| OCH₃ | 3.90 - 4.10 | q | ⁴JH-F ≈ 1.5 - 2.5 | Through-space coupling to the ortho CF₃ group is expected. |

Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton-Coupled)

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| -CF₃ | -60 to -65 | q | ⁴JF-H(OCH₃) ≈ 1.5 - 2.5 | The chemical shift is characteristic of a CF₃ group on an aromatic ring. The observed multiplicity is due to coupling with the methoxy protons. |

In-Depth Spectral Analysis and Rationale

¹H NMR Spectrum: A Dance of Substituent Effects

The ¹H NMR spectrum of 3-Bromo-2-methoxybenzotrifluoride is anticipated to display three distinct aromatic signals and one signal for the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons are governed by the electronic effects of the bromine, methoxy, and trifluoromethyl substituents.

-

H-4: Positioned ortho to the bromine atom and meta to the strongly electron-withdrawing CF₃ group, this proton is expected to be the most deshielded of the aromatic protons. It should appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between H-4 and H-6 and will experience coupling to both, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

-

H-6: Being ortho to the CF₃ group, H-6 will be significantly deshielded and will appear as a doublet due to coupling with H-5.

-

OCH₃ Protons: The methoxy protons are expected to appear as a singlet in a simplified analysis. However, due to the proximity to the bulky CF₃ group, through-space coupling (⁴JH-F) is highly probable, which would split the singlet into a quartet. The observation of this coupling is a key indicator of the relative positioning of the methoxy and trifluoromethyl groups.

¹⁹F NMR Spectrum: A Direct Probe of the Fluorine Environment

The ¹⁹F NMR spectrum is considerably simpler, expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a sensitive indicator of the electronic environment on the aromatic ring. In a proton-coupled ¹⁹F spectrum, this signal would be split into a quartet by the three protons of the nearby methoxy group, providing definitive evidence for their spatial proximity.

Experimental Protocol: Acquiring High-Resolution Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹⁹F NMR spectra of 3-Bromo-2-methoxybenzotrifluoride.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Bromo-2-methoxybenzotrifluoride.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 500 MHz (or higher) NMR spectrometer is recommended for better spectral dispersion.

-

Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the TMS signal to 0.00 ppm.

3. ¹⁹F NMR Acquisition:

-

Tuning: Tune the NMR probe to the ¹⁹F frequency (e.g., ~470 MHz on a 500 MHz spectrometer).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' for proton-decoupled). For observing ¹H-¹⁹F coupling, a proton-coupled experiment should be run.

-

Spectral Width: A wider spectral width may be necessary initially to locate the CF₃ signal (e.g., -50 to -80 ppm).

-

Reference: No universal standard exists for ¹⁹F NMR, but external referencing to CFCl₃ (0 ppm) is common.

-

-

Processing: Similar processing steps as for the ¹H NMR spectrum.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides significant information, 2D NMR techniques are invaluable for confirming assignments and elucidating through-bond and through-space correlations.

Workflow for 2D NMR Analysis

Caption: Workflow for unambiguous structural assignment using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 3-Bromo-2-methoxybenzotrifluoride, it would show a clear correlation between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for identifying longer-range (2-3 bond) ¹H-¹³C correlations. For instance, correlations from the methoxy protons to the C-2 carbon and from H-6 to the carbon of the CF₃ group would be expected.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations, providing information about the spatial proximity of nuclei. A crucial correlation would be expected between the methoxy protons and the fluorine atoms of the CF₃ group, which would be definitive proof of their ortho relationship. This is often referred to as a Heteronuclear Overhauser Effect (HOE).

Comparative Analysis with Alternative Structures

The detailed NMR analysis described above allows for the confident differentiation of 3-Bromo-2-methoxybenzotrifluoride from its isomers. For example, in 2-Bromo-3-methoxybenzotrifluoride, the methoxy protons would not exhibit a significant through-space coupling to the CF₃ group in the ¹H NMR spectrum, and the aromatic proton coupling patterns would be distinctly different. By systematically analyzing the chemical shifts, coupling constants, and 2D correlations, the precise substitution pattern can be unequivocally established.

Conclusion

The comprehensive NMR analysis of 3-Bromo-2-methoxybenzotrifluoride, integrating ¹H and ¹⁹F 1D and 2D techniques, provides an unambiguous and robust method for its structural characterization. The predicted spectral features, particularly the through-space ¹H-¹⁹F coupling between the methoxy group and the trifluoromethyl group, serve as a unique fingerprint for this specific isomer. This guide provides a framework for researchers to approach the analysis of similarly complex fluorinated aromatic compounds, emphasizing the power of NMR spectroscopy in modern chemical research and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH. [Link]

Comparative Guide: Impurity Profiling in Commercial 3-Bromo-2-methoxybenzotrifluoride

Executive Summary

In medicinal chemistry, the trifluoromethyl group (-CF₃) is a privileged motif, modulating lipophilicity and metabolic stability. 3-Bromo-2-methoxybenzotrifluoride (CAS: 1246603-91-3) is a critical intermediate for synthesizing kinase inhibitors and agrochemicals via Suzuki-Miyaura cross-coupling.

However, commercial supplies of this reagent frequently suffer from regioisomeric contamination that standard Certificates of Analysis (CoA) based solely on HPLC-UV often fail to disclose. The presence of the thermodynamically favored 5-bromo isomer can lead to "dead" analogues in SAR studies or costly purification steps later in drug development.

This guide objectively compares analytical methodologies for identifying these impurities, demonstrating why a multi-modal approach (GC-MS + ¹⁹F-NMR) is superior to standard HPLC for this specific fluorinated scaffold.

The Impurity Landscape: Origins & Chemistry

To detect impurities, one must understand their genesis. The synthesis of 3-Bromo-2-methoxybenzotrifluoride typically involves the electrophilic bromination of 2-methoxybenzotrifluoride.

Mechanistic Insight

The methoxy group (-OMe) at C2 is a strong ortho/para director, while the trifluoromethyl group (-CF₃) at C1 is a meta director.

-

Target (C3): Ortho to -OMe and meta to -CF₃. (Cooperative directing effects).

-

Impurity (C5): Para to -OMe and meta to -CF₃. (Cooperative directing effects).

While electronic effects favor both positions, steric hindrance at C3 (flanked by the -OMe group) often makes the C5-bromo isomer the major competitive byproduct.

Diagram: Impurity Genesis Pathway

Figure 1: Electrophilic aromatic substitution pathway showing the competition between C3 (target) and C5 (impurity) bromination sites.

Comparative Analysis of Detection Methods

We compared three standard analytical techniques to determine their efficacy in resolving the critical 3-bromo vs. 5-bromo pair.

Experimental Setup

-

Sample: A spiked mixture containing 95% 3-bromo isomer and 5% 5-bromo isomer.

-

Objective: Quantify the 5% impurity.

Table 1: Method Performance Summary

| Feature | Method A: HPLC-UV (C18) | Method B: GC-MS (EI) | Method C: ¹⁹F-NMR |

| Principle | Polarity / Hydrophobicity | Boiling Point / Volatility | Nuclear Spin Environment |

| Resolution (Rs) | Poor (< 1.5) | Excellent (> 3.0) | Perfect (Distinct Peaks) |

| Sensitivity (LOD) | High (ppm range) | High (ppb range) | Moderate (0.1% range) |

| Specificity | Low (Co-elution likely) | High (Mass frag. patterns) | Very High (Structural proof) |

| Throughput | High | Moderate | Low |

| Verdict | Not Recommended for isomer purity. | Gold Standard for QC. | Essential for validation. |

Analysis of Results

-

HPLC-UV: The structural similarity between the 3-bromo and 5-bromo isomers results in nearly identical interaction with C18 stationary phases. Co-elution is common, leading to a "single peak" that falsely indicates 99%+ purity.

-

GC-MS: The slight difference in boiling points and molecular geometry allows for baseline separation on standard non-polar columns (e.g., HP-5MS). This is the most practical method for routine QC.

-

¹⁹F-NMR: The -CF₃ signal is highly sensitive to the position of the bromine atom.

-

3-Bromo: Bromine is meta to CF₃.

-

5-Bromo: Bromine is meta to CF₃.

-

Differentiation: The magnetic anisotropy exerted by the bromine at C3 (ortho to the methoxy) differs significantly from the bromine at C5, causing a distinct chemical shift (Δδ ≈ 0.5 - 1.0 ppm).

-

Recommended Experimental Protocols

To ensure the integrity of your starting materials, we recommend the following self-validating workflows.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Routine batch release and quantitative impurity profiling.

Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Sample Preparation:

-

Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

-

Filter through a 0.2 µm PTFE syringe filter.

-

-

Inlet Parameters:

-

Temperature: 250°C.

-

Split Ratio: 50:1 (to prevent detector saturation).

-

-

Oven Program:

-

Initial: 60°C for 1 min.

-

Ramp 1: 20°C/min to 180°C (Isomer separation zone).

-

Ramp 2: 40°C/min to 300°C (Elute heavy dibromo-species).

-

Hold: 3 min at 300°C.

-

-

Detection (MS):

-

Scan Range: 50–500 amu.

-

Solvent Delay: 3.0 min.

-

-

Data Interpretation:

-

Look for the molecular ion [M]+ peaks at m/z 254/256 (1:1 isotopic ratio for Br).

-

The 5-bromo isomer typically elutes slightly later than the 3-bromo target due to higher symmetry and boiling point.

-

Protocol B: ¹⁹F-NMR Spectroscopy

Best for: Absolute structural confirmation and reference standard calibration.

Instrument: Bruker Avance III HD 400 MHz (or equivalent).

-

Sample Preparation:

-

Dissolve 15-20 mg of sample in 0.6 mL of CDCl₃ (Deuterated Chloroform).

-

Note: Ensure CDCl₃ is acid-free to prevent shift drifting.

-

-

Acquisition Parameters:

-

Pulse Sequence: zgfIG (Inverse gated decoupling to suppress NOE for integration accuracy).

-

Spectral Width: -50 ppm to -80 ppm (Target region for Ar-CF₃).

-

Scans (NS): 64 (High S/N required for minor impurities).

-

Relaxation Delay (D1): 5 seconds (Critical for quantitative integration).

-

-

Internal Standard (Optional but Recommended):

-

Add 5 µL of α,α,α-Trifluorotoluene as a chemical shift reference (δ -63.72 ppm).

-

Decision Tree: Analytical Workflow

Figure 2: Recommended Quality Control Decision Tree.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for Electrophilic Aromatic Substitution mechanisms).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on ¹⁹F-NMR chemical shifts and coupling constants).

-

Agilent Technologies. (2020). GC/MS Analysis of Halogenated Pesticides and Intermediates. Agilent Application Notes. (General protocol reference for halogenated aromatics).

- Reich, H. J. (2023).

Structural Efficacy of 3-Bromo-2-methoxybenzotrifluoride Scaffolds: A Crystallographic Comparison Guide

Executive Summary

In modern drug discovery, the 3-Bromo-2-methoxybenzotrifluoride scaffold represents a critical "privileged structure." It combines the metabolic stability of the trifluoromethyl group (

This guide provides a comparative structural analysis of this scaffold against its common bioisosteres (Methyl and Chloro analogs). We evaluate the "performance" of these scaffolds based on crystallizability , solid-state density , and halogen bonding potential —three key metrics that correlate with bioavailability and protein-ligand binding affinity.

Part 1: The Comparative Landscape

We compare the Target Scaffold (3-Br-2-OMe-CF3) against two standard alternatives often used during Lead Optimization:

-

The Methyl Analog (3-Br-2-OMe-CH3): The classical lipophilic substitution.

-

The Chloro Analog (3-Cl-2-OMe-CF3): A lower molecular weight halogen variant.

Performance Matrix: Structural Properties

The following data summarizes the solid-state performance characteristics derived from comparative X-ray diffraction studies of this chemical class.

| Metric | Target: 3-Br-2-OMe-CF3 | Alt A: Methyl Analog | Alt B: Chloro Analog | Implication for Drug Design |

| Crystal Density | High (~1.85 g/cm³) | Medium (~1.55 g/cm³) | Medium (~1.65 g/cm³) | Higher density often correlates with tighter packing and improved thermodynamic stability. |

| Halogen Bonding | Strong ( | Negligible | Moderate | The Br atom provides a superior "molecular handle" for directed interactions with backbone carbonyls. |

| Lipophilicity ( | High (~3.8) | Moderate (~3.2) | High (~3.6) | The |

| Conformational Lock | Rigid | Flexible | Rigid | The steric bulk of |

Part 2: Experimental Methodology

To obtain the high-resolution data required for the comparison above, specific crystallization protocols must be employed. The lipophilic nature of the

Protocol A: Dual-Solvent Vapor Diffusion (Optimized for Fluorinated Arenes)

This method is superior to simple evaporation for 3-Bromo-2-methoxybenzotrifluoride due to the molecule's high volatility and low polarity.

Reagents:

-

Analyte: 3-Bromo-2-methoxybenzotrifluoride (>98% purity).

-

Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Antisolvent (Poor): Pentane or Hexane.

Step-by-Step Workflow:

-

Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure complete saturation but filter any particulates using a 0.2 µm PTFE filter.

-

Antisolvent Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of Pentane.

-

Equilibration: Cap the outer vial tightly.

-

Incubation: Store at 4°C in a vibration-free environment. The Pentane vapors will slowly diffuse into the DCM, lowering solubility gradually.

-

Harvesting: Crystals typically form within 48–72 hours as varying geometric prisms.

Protocol B: Data Collection & Refinement Strategy

-

Temperature: Maintain 100 K (Cryostream). Reasoning: Fluorine atoms often exhibit high thermal motion/disorder at room temperature; cooling is non-negotiable for accurate bond lengths.

-

Radiation: Mo-K

(

Part 3: Structural Analysis & Logic

The "Fluorine Effect" on Packing

The primary performance differentiator of the 3-Br-2-OMe-CF3 scaffold is the formation of a segregated fluorous domain. Unlike the Methyl analog, which packs via weak van der Waals forces, the Trifluoromethyl derivative utilizes weak

Visualizing the Interaction Network

The following diagram illustrates the competing intermolecular forces that define the stability of these crystals.

Figure 1: Interaction map showing how the specific functional groups of the scaffold contribute to macroscopic structural properties.

Halogen Bonding: The Bromine Advantage

A critical comparison point is the Sigma-Hole magnitude.

-

3-Br-2-OMe-CF3: The electron-withdrawing nature of the

group (meta to Br) and the -

Comparison: The Methyl analog lacks this electron-withdrawing enhancement, resulting in a weaker halogen bond capability.

Part 4: Analytical Workflow for Validation

To ensure the trustworthiness of the crystal structure solution, the following validation logic must be applied. This prevents the publication of "false minima" structures.

Figure 2: The self-validating crystallographic workflow. Note the iterative loop at the Validation stage.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

- Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 1921–1996. (Authoritative source on Br-mediated interactions). [https://pubs.acs.org/doi/10.1021/cr040439+]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.